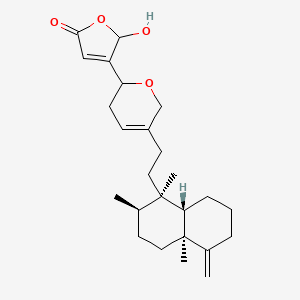

cacospongionolide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cacospongionolide B ist ein marines Naturprodukt, das aus dem Schwamm Fasciospongia cavernosa isoliert wurde. Es gehört zu einer Klasse von Verbindungen, die als Sesterterpene bekannt sind und durch ihr 25-Kohlenstoff-Skelett charakterisiert sind. This compound ist insbesondere für seine entzündungshemmenden Eigenschaften bekannt, die hauptsächlich auf seine Fähigkeit zurückzuführen sind, sekretorische Phospholipase A2-Enzyme zu hemmen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

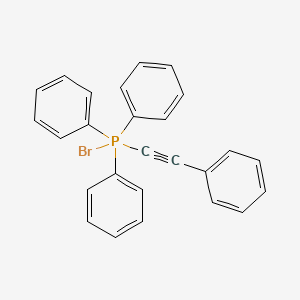

Die Totalsynthese von this compound wurde durch verschiedene Synthesewege erreicht. Eine bemerkenswerte Methode beinhaltet eine zwölfstufige lineare Sequenz. Die entscheidenden Transformationen umfassen eine dreistufige Sequenz, die die beiden Hauptregionen des Naturprodukts koppelt und den Seitenketten-Dihydropyranring erzeugt . Eine andere Methode beinhaltet eine hochstereoselektive C-Glycosylierung eines aus D-Arabinose abgeleiteten Glycals mit 3-Furylboronsäure in Gegenwart eines Palladiumkatalysators, gefolgt von einer B-Alkyl-Suzuki-Miyaura-Kupplung von in situ erzeugtem Alkylboran .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund der Komplexität und Spezifität der Synthesewege. Die Verbindung wird hauptsächlich in Forschungslabors für wissenschaftliche Studien synthetisiert.

Chemische Reaktionsanalyse

Arten von Reaktionen

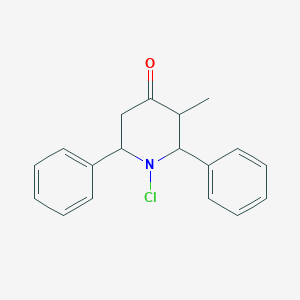

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Butenolid-Moietäten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Palladiumkatalysatoren, Boronsäuren und verschiedene Oxidations- und Reduktionsmittel. Die Reaktionsbedingungen umfassen oft spezifische Temperatur- und Druckeinstellungen, um die gewünschten Transformationen zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene strukturelle Analoga von this compound, die verwendet werden, um die biologische Aktivität der Verbindung und ihre Wechselwirkung mit Enzymen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Die Verbindung dient als Modell für die Untersuchung komplexer Naturproduktsynthese und die Entwicklung neuer synthetischer Methoden.

Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die an Entzündungen beteiligt sind, und die Rolle von sekretorischen Phospholipase A2-Enzymen.

Industrie: Obwohl die Verbindung nicht in industriellen Anwendungen weit verbreitet ist, liefern die Synthese und strukturellen Analoga wertvolle Erkenntnisse für die Entwicklung neuer Pharmazeutika.

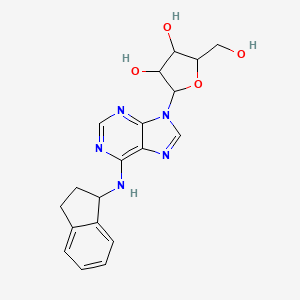

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung von sekretorischen Phospholipase A2-Enzymen aus. Diese Hemmung verhindert die Freisetzung von Arachidonsäure, einem Vorläufer proinflammatorischer Eicosanoide. Die Wechselwirkung der Verbindung mit dem Enzym ist enantiospezifisch, d. h. sie wechselwirkt unterschiedlich mit jedem Enantiomer des Enzyms . Zusätzlich wurde gezeigt, dass this compound die Apoptose in bestimmten Krebszelllinien induziert, indem es das mitochondriale Transmembranpotential beeinflusst und die Expression proapoptotischer Proteine fördert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of cacospongionolide B has been accomplished through several synthetic routes. One notable method involves a twelve-step linear sequence. The pivotal transformations include a three-step sequence coupling the two main regions of the natural product and generating the side chain dihydropyran ring . Another method involves highly stereoselective C-glycosidation of a glycal derived from D-arabinose with 3-furyl boronic acid in the presence of a palladium catalyst, followed by B-alkyl Suzuki-Miyaura coupling of in situ generated alkylborane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The compound is primarily synthesized in research laboratories for scientific studies.

Analyse Chemischer Reaktionen

Types of Reactions

Cacospongionolide B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and butenolide moieties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve specific temperature and pressure settings to ensure the desired transformations.

Major Products

The major products formed from these reactions include various structural analogs of this compound, which are used to study the compound’s biological activity and interaction with enzymes.

Wissenschaftliche Forschungsanwendungen

Cacospongionolide B has several scientific research applications:

Chemistry: The compound serves as a model for studying complex natural product synthesis and the development of new synthetic methodologies.

Biology: It is used to investigate the biological pathways involved in inflammation and the role of secretory phospholipase A2 enzymes.

Industry: While not widely used in industrial applications, the compound’s synthesis and structural analogs provide valuable insights for the development of new pharmaceuticals.

Wirkmechanismus

Cacospongionolide B exerts its effects primarily by inhibiting secretory phospholipase A2 enzymes. This inhibition prevents the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The compound’s interaction with the enzyme is enantiospecific, meaning it interacts differently with each enantiomer of the enzyme . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by affecting mitochondrial transmembrane potential and promoting the expression of pro-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

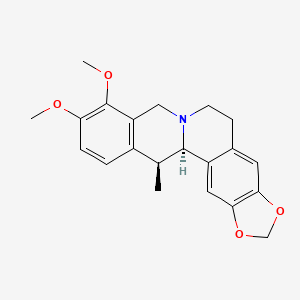

Cacospongionolide B ist einzigartig unter den Sesterterpenen aufgrund seiner spezifischen strukturellen Merkmale und seiner starken entzündungshemmenden Eigenschaften. Ähnliche Verbindungen umfassen:

Scalaradial: Ein weiteres marines Sesterterpenoid mit entzündungshemmenden und apoptoseinduzierenden Eigenschaften.

Diese Verbindungen haben ähnliche biologische Aktivitäten, unterscheiden sich jedoch in ihren strukturellen Merkmalen und spezifischen Wirkmechanismen.

Eigenschaften

Molekularformel |

C25H36O4 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1 |

InChI-Schlüssel |

CVAZWHZRZNYCOV-ILKJNQADSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

Synonyme |

cacospongionolide B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)

![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)